Benzene, [(2-bromo-2-propenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(2-bromo-2-propenyl)sulfonyl]- is a chemical compound with the molecular formula C9H9BrO2S . It is also known by its IUPAC name, 2-bromoprop-2-enylsulfonylbenzene . This compound is characterized by the presence of a benzene ring substituted with a 2-bromo-2-propenylsulfonyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of Benzene, [(2-bromo-2-propenyl)sulfonyl]- can be achieved through various synthetic routes. One common method involves the reaction of benzene with 2-bromo-2-propenylsulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with a high degree of purity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Benzene, [(2-bromo-2-propenyl)sulfonyl]- undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by an electrophile, leading to the substitution of a hydrogen atom.
Nucleophilic Substitution: The bromine atom in the 2-bromo-2-propenyl group can be replaced by a nucleophile, resulting in the formation of various substituted derivatives.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Common reagents used in these reactions include halogens, acids, and bases, depending on the specific reaction conditions. Major products formed from these reactions include substituted benzene derivatives and sulfone compounds .
Wissenschaftliche Forschungsanwendungen
Benzene, [(2-bromo-2-propenyl)sulfonyl]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Benzene, [(2-bromo-2-propenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The sulfonyl group plays a crucial role in stabilizing the interaction with the target molecule, enhancing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
Benzene, [(2-bromo-2-propenyl)sulfonyl]- can be compared with other similar compounds, such as:
- 1-Bromo-4-(3-chloro-propenyl)-benzene
- 1-Bromo-4-(trifluoromethyl)sulfonylbenzene
- 1-Bromo-4-(propane-2-sulfonyl)benzene
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. Benzene, [(2-bromo-2-propenyl)sulfonyl]- is unique due to its specific combination of a bromine atom and a sulfonyl group, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
220961-10-4 |
---|---|
Molekularformel |
C9H9BrO2S |
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
2-bromoprop-2-enylsulfonylbenzene |
InChI |
InChI=1S/C9H9BrO2S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChI-Schlüssel |
VZDRPOOIJIQLMK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.